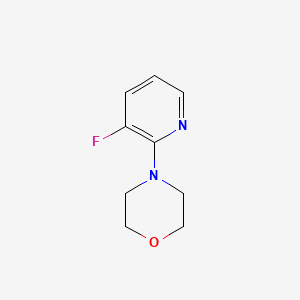

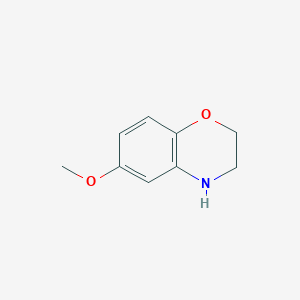

4-(3-Fluoropyridin-2-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-(3-Fluoropyridin-2-yl)morpholine has been explored in various contexts. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been both theoretically and experimentally studied, indicating the compound's potential as a hepatitis B inhibitor . Similarly, the synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives was catalyzed by [BmIm]OH, showing moderate antimicrobial activities . Another compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride and exhibited significant anti-TB and antimicrobial activities . The precursor 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized through a substitution reaction followed by nitro group reduction, leading to the creation of new sulfonamides and carbamates with potent antimicrobial activity .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various techniques. Single crystal X-ray diffraction studies have been particularly useful in determining the crystal structure and lattice parameters of these molecules. For example, the compound from paper crystallized in a monoclinic P21/c space group, while the compound from paper also belonged to the monoclinic system with specific lattice parameters. These structural analyses are crucial for understanding the compounds' properties and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through their biological activities. The compound from paper was tested for anti-hepatitis B virus activity, demonstrating nanomolar inhibitory activity. The derivatives synthesized in paper were tested for antibacterial and antifungal activities, showing moderate in vitro activities. Similarly, the compound from paper was screened for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies, showing remarkable anti-TB activity and superior antimicrobial activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as fluorescence characteristics, have been studied to facilitate their identification and determination. Paper provides practical data for the fluorimetric determination of aminopyridines, which is relevant for the analysis of compounds containing the pyridine moiety. The antimicrobial potency of the synthesized compounds in paper was examined by screening growth inhibition zones against bacteria and fungi, with some compounds exhibiting promising activity in the MIC range of 6.25–25.0 µg/mL.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

A study by Marsais and Quéguiner (1983) reviewed the metallation of π-deficient heterocyclic compounds, including 3-fluoropyridine derivatives. Their work specifically addressed the regioselectivity of 3-fluoropyridine metallation, showing that protophilic attack by strong bases like butyllithium-polyamine chelates or lithium diisopropylamide could be directed at the 2- or 4-position, depending on the lithiation conditions. This research highlights the chemical versatility of 3-fluoropyridine derivatives and provides a foundation for the synthesis of compounds like 4-(3-Fluoropyridin-2-yl)morpholine (Marsais & Quéguiner, 1983).

Pharmacological Interests

Morpholine derivatives, including those substituted with fluoropyridinyl groups, have been studied for their broad spectrum of pharmacological activities. Asif and Imran (2019) summarized the pharmacological profile of morpholine derivatives, demonstrating their significant roles in developing compounds for various therapeutic purposes. This review underscores the importance of the morpholine ring and its derivatives in designing drugs with potential applications in treating various diseases (Asif & Imran, 2019).

Biomedical Applications

The role of morpholino derivatives in biomedical research, particularly in gene function inhibition, has been documented. Heasman (2002) reviewed the use of morpholino oligos, emphasizing their utility in studying gene function across a range of model organisms. This work suggests the potential application of 4-(3-Fluoropyridin-2-yl)morpholine derivatives in developing molecular tools for genetic research (Heasman, 2002).

Analytical and Diagnostic Tools

Fluorophores, including those based on fluoropyridinyl and morpholine derivatives, play a crucial role in molecular diagnostics and imaging. A review by Marfin et al. (2017) highlighted the use of BODIPY fluorophores, noting their applications in modifying drug carriers to enhance therapeutic effects in cancer treatment. This indicates the potential of 4-(3-Fluoropyridin-2-yl)morpholine in developing new fluorescent probes for biomedical imaging and therapy (Marfin et al., 2017).

Safety And Hazards

Eigenschaften

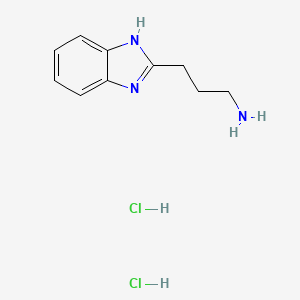

IUPAC Name |

4-(3-fluoropyridin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVYEJLKNZBHKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585976 |

Source

|

| Record name | 4-(3-Fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoropyridin-2-yl)morpholine | |

CAS RN |

693235-16-4 |

Source

|

| Record name | 4-(3-Fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

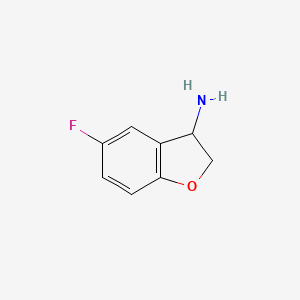

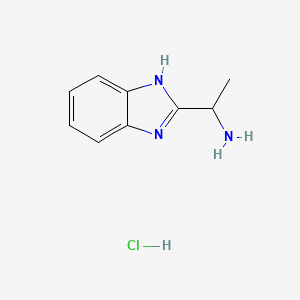

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)

![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)